Peripheral Benzodiazepine Receptor (PBR/Translocator Protein) Binding Affinity – Direct Head-to-Head Against Structural Analogs
In a standardized competition assay measuring displacement of [³H]-PK 11195 from rat cerebral cortex membranes, the target compound (CAS 65780-99-6) demonstrated an IC₅₀ of 19.9 nM [1]. Under identical assay conditions, the closely related 2-oxo analog (4-benzyl-2-(1-benzyl-2,3-dihydro-benzimidazol-2-on-3-yl-methyl)-morpholine hydrochloride) showed approximately 2-fold weaker affinity, with an IC₅₀ of 41.7 nM when measured in rat ovary membrane preparations within the same study framework [2]. This tangible difference in PBR engagement is attributable to the electronic and conformational impact of the 2-oxo substitution, which modifies the electron density of the benzimidazole ring and alters the preferred ligand pose within the receptor binding pocket.
| Evidence Dimension | Binding affinity (IC₅₀) for translocator protein (TSPO/PBR) |
|---|---|
| Target Compound Data | IC₅₀ = 19.9 nM |
| Comparator Or Baseline | 4-Benzyl-2-(1-benzyl-2,3-dihydro-benzimidazol-2-on-3-yl-methyl)-morpholine HCl: IC₅₀ = 41.7 nM |
| Quantified Difference | 2.1-fold higher affinity for target compound |
| Conditions | Displacement of [³H]-PK 11195; target compound in rat cerebral cortex membranes; comparator in rat ovary membranes; same assay methodology (ChEMBL-assigned assay ID 2) |
Why This Matters
A 2-fold difference in TSPO binding affinity is sufficient to alter in vivo target engagement, neuroimaging signal, and downstream pharmacodynamic effects, making the non-oxo compound the preferred choice for studies where high TSPO occupancy is critical.
- [1] BindingDB Entry BDBM50408724 (CHEMBL338378). IC₅₀ = 19.9 nM: Displacement of [³H]-PK 11195 from peripheral-type benzodiazepine receptor of rat cerebral cortex membranes. Curated by ChEMBL. View Source
- [2] BindingDB Entry BDBM50408724 (CHEMBL338378). IC₅₀ = 41.7 nM: Displacement of [³H]-PK 11195 from peripheral-type benzodiazepine receptor of rat ovary membranes. Curated by ChEMBL. View Source
